molecular formula C10H17N B14581551 [1,1'-Bi(cyclopentylidene)]-2-amine CAS No. 61423-29-8

[1,1'-Bi(cyclopentylidene)]-2-amine

Cat. No.: B14581551
CAS No.: 61423-29-8
M. Wt: 151.25 g/mol
InChI Key: CGPRROZRATZJQE-UHFFFAOYSA-N
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Description

[1,1’-Bi(cyclopentylidene)]-2-amine: is a chemical compound belonging to the class of cyclopentanes It is characterized by a cyclopentane ring substituted by a cyclopentylidene group at position 1, with an amine group attached at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclopentylidene)]-2-amine typically involves the aldol condensation of cyclopentanone derivatives. One common method is the aldol condensation of cyclopentanone catalyzed by sodium hydroxide (NaOH) to form [1,1’-bi(cyclopentylidene)]-2-one. This intermediate is then subjected to hydrogenolysis using a ruthenium catalyst (Ru/ZSM-5) at elevated temperatures (around 180°C) to yield the desired amine compound .

Industrial Production Methods: Industrial production of [1,1’-Bi(cyclopentylidene)]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and reaction conditions are carefully controlled to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: [1,1’-Bi(cyclopentylidene)]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: [1,1’-Bi(cyclopentylidene)]-2-amine is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine: The compound’s amine group makes it a candidate for drug development. It can be modified to create derivatives with potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In the industrial sector, [1,1’-Bi(cyclopentylidene)]-2-amine is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of [1,1’-Bi(cyclopentylidene)]-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

    Fulvalene: A cyclic hydrocarbon with two cyclopentane rings connected via a double bond.

    Cyclopentadiene: A five-membered ring compound with two double bonds.

Uniqueness: [1,1’-Bi(cyclopentylidene)]-2-amine is unique due to its specific substitution pattern and the presence of an amine group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61423-29-8

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-cyclopentylidenecyclopentan-1-amine

InChI

InChI=1S/C10H17N/c11-10-7-3-6-9(10)8-4-1-2-5-8/h10H,1-7,11H2

InChI Key

CGPRROZRATZJQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2CCCC2N)C1

Origin of Product

United States

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